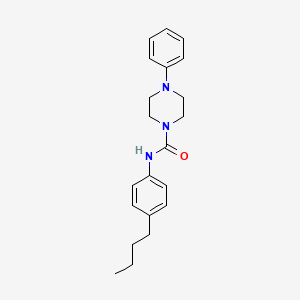![molecular formula C19H13Cl2NO2 B5404971 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as DCQ or NSC 51046, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising antitumor activity in various in vitro and in vivo models.
作用机制
The mechanism of action of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its antitumor activity, 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
The advantages of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in laboratory experiments include its high purity and yield, as well as its potent antitumor activity. However, the limitations of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
Future research on 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could focus on elucidating its mechanism of action and identifying potential biomarkers for predicting its efficacy in cancer treatment. In addition, the development of novel formulations and delivery systems for 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could improve its solubility and bioavailability, leading to more effective anticancer therapies. Finally, the potential use of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other anticancer agents could be explored to enhance its therapeutic effects and overcome drug resistance.
合成方法
The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the condensation of 2-chloroquinoline and 2,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been optimized to yield high purity and yield, making it suitable for further research and development.
科学研究应用
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated the antitumor activity of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in xenograft models of breast and prostate cancer.
属性
IUPAC Name |
[2,4-dichloro-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-19-14(10-15(20)11-17(19)21)7-9-16-8-6-13-4-2-3-5-18(13)22-16/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNWAXORUMDGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)

![3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)